molecular formula C10H17NO3 B1376143 tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate CAS No. 1539946-20-7

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No. B1376143
CAS RN: 1539946-20-7
M. Wt: 199.25 g/mol
InChI Key: FQBIJMMPYGOFFR-UHFFFAOYSA-N
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Description

“tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It has been used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules .


Synthesis Analysis

The synthesis of “this compound” has been achieved on a multigram scale . The process involves the introduction of a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The compound’s single crystal was evaluated using X-ray diffraction (XRD) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve the introduction of a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 199.25 g/mol . It has a topological polar surface area of 46.6 Ų and a complexity of 255 . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 2 rotatable bonds .

Scientific Research Applications

Synthesis and Medicinal Chemistry

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate has been used in the synthesis of various chemically significant compounds. Sasaki et al. (2020) utilized a highly functionalized 2-pyrrolidinone derivative of this compound in the creation of macrocyclic Tyk2 inhibitors, which are crucial in medicinal chemistry (Sasaki et al., 2020). This demonstrates the compound's role in advancing drug discovery.

Crystallography and Molecular Structure

Samipillai et al. (2016) conducted a study on analogues of 3-oxopyrrolidines, including compounds related to this compound. They analyzed their crystal structures and supramolecular arrangements, highlighting the significance of weak intermolecular interactions in such compounds (Samipillai et al., 2016). This research contributes to the understanding of molecular structures and their properties.

Metabolism Studies

The compound has also been involved in studies related to metabolism and metabolic pathways. Prakash et al. (2008) investigated the metabolism of a related compound, focusing on its oxidative pathways and metabolite identification, which can provide insights into the metabolic fate of similar compounds (Prakash et al., 2008).

Organic Synthesis

Further, the compound has been used in various organic synthesis applications. Svete et al. (2010) developed a library of N(4´)-substituted di-tert-butyl compounds, demonstrating the utility of this compound in the synthesis of complex organic molecules (Svete et al., 2010).

Antibacterial Research

In the field of antibacterial research, Bouzard et al. (1992) synthesized derivatives involving the tert-butyl moiety, which were tested for their antibacterial activities, indicating the potential of such compounds in developing new antibacterial agents (Bouzard et al., 1992).

Mechanism of Action

The mechanism of action of “tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” in chemical reactions involves the introduction of a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .

Safety and Hazards

The safety information for “tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” includes hazard statements H302-H317 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

As for the future directions, “tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” could potentially be used in more complex chemical reactions due to its ability to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules .

properties

IUPAC Name

tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBIJMMPYGOFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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